2,3-Dibromopropylamine hydrobromide 2,3-Dibromopropylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 6963-32-2
VCID: VC1621186
InChI: InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H
SMILES: C(C(CBr)Br)N.Br
Molecular Formula: C3H8Br3N
Molecular Weight: 297.81 g/mol

2,3-Dibromopropylamine hydrobromide

CAS No.: 6963-32-2

Cat. No.: VC1621186

Molecular Formula: C3H8Br3N

Molecular Weight: 297.81 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromopropylamine hydrobromide - 6963-32-2

Specification

CAS No. 6963-32-2
Molecular Formula C3H8Br3N
Molecular Weight 297.81 g/mol
IUPAC Name 2,3-dibromopropan-1-amine;hydrobromide
Standard InChI InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H
Standard InChI Key NQVQUJRBCVAMIL-UHFFFAOYSA-N
SMILES C(C(CBr)Br)N.Br
Canonical SMILES C(C(CBr)Br)N.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,3-Dibromopropylamine hydrobromide is systematically named 2,3-dibromopropan-1-amine hydrobromide, with the following identifiers:

  • CAS Registry Number: 6963-32-2

  • SMILES: BrCC(Br)CNHBr\text{BrCC(Br)CN} \cdot \text{HBr}

  • InChI Key: NQVQUJRBCVAMIL-UHFFFAOYSA-N

The compound exists as a white to off-white crystalline solid, hygroscopic in nature, and requires storage under inert conditions at 2–8°C . Its structure features two bromine atoms on adjacent carbon atoms and a hydrobromide salt form of the primary amine (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC3H8Br3N\text{C}_3\text{H}_8\text{Br}_3\text{N}
Molecular Weight297.81 g/mol
Purity≥95%
Storage ConditionsInert atmosphere, 2–8°C

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via bromination of propylamine derivatives. A representative method involves:

  • Bromination of 3-Aminopropanol: Reacting 3-aminopropanol with hydrobromic acid (HBr) under reflux conditions, followed by purification via vacuum distillation .

  • Halogen Exchange: Substituting chlorine with bromine in chloro-propylamine precursors using HBr or NaBr\text{NaBr} in acidic media .

Reaction Applications

2,3-Dibromopropylamine hydrobromide participates in strain-release amination, a process critical for constructing nitrogen-containing heterocycles. For example:

  • Turbo Grignard Reactions: Combines with organomagnesium reagents to form secondary amines, enabling rapid access to complex molecular architectures .

  • Nucleophilic Displacement: The bromine atoms act as leaving groups, facilitating SN2 reactions with nucleophiles like azides or thiols .

Table 2: Key Synthetic Applications

ApplicationRoleExample ReactionSource
Strain-release aminationAlkylating agentSynthesis of benzyl azides
Cross-couplingHalogen sourceSuzuki-Miyaura couplings
CyclizationBuilding block for heterocyclesIndenoisoquinoline synthesis

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

The compound is pivotal in synthesizing topoisomerase inhibitors and dopamine receptor antagonists:

  • Anticancer Agents: Serves as a precursor for indenoisoquinolines, which inhibit topoisomerase I in cancer cells .

  • Neurological Therapeutics: Utilized in designing D3-selective receptor antagonists with 22–180-fold selectivity over D2 receptors .

Antibacterial Development

Recent studies highlight its role in modifying quorum-sensing inhibitors to combat Pseudomonas aeruginosa biofilms. Derivatives exhibit broad-spectrum activity with reduced resistance development .

ParameterValueSource
GHS Signal WordWarning
Precautionary CodesP261, P305+P351+P338
Storage ClassCombustible Solid (Class 11)

Market Trends and Future Perspectives

Global Market Analysis

The compound’s market is projected to grow at a 5% CAGR (2025–2033), driven by demand from pharmaceutical and specialty chemical sectors. Asia-Pacific dominates production, accounting for 45% of global output .

Research Frontiers

  • Green Chemistry: Developing solvent-free bromination methods to enhance sustainability .

  • Targeted Drug Delivery: Functionalizing nanoparticles with bromoamine derivatives for site-specific therapy .

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